molecular formula C14H19NO7S B12105292 5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester)

5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester)

Cat. No.: B12105292
M. Wt: 345.37 g/mol
InChI Key: HFGXRMOCEYNLGH-UHFFFAOYSA-N
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Description

5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester) is a complex organic compound with a unique structure that includes a pyrano[3,2-d]thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester) typically involves multiple steps. The key steps include the formation of the pyrano[3,2-d]thiazole ring system and subsequent acetylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can lead to the formation of various substituted compounds .

Scientific Research Applications

5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors that play key roles in biological processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester) lies in its specific structure and the resulting chemical and biological properties. This compound’s unique stereochemistry and functional groups make it a valuable molecule for various applications in research and industry .

Properties

IUPAC Name

(6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO7S/c1-6-15-11-13(21-9(4)18)12(20-8(3)17)10(5-19-7(2)16)22-14(11)23-6/h10-14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGXRMOCEYNLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2C(C(C(OC2S1)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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